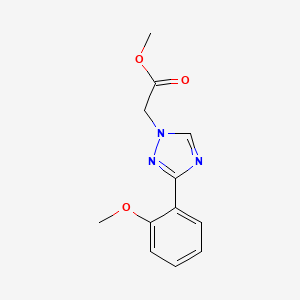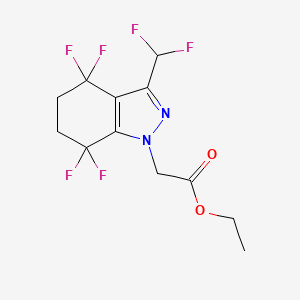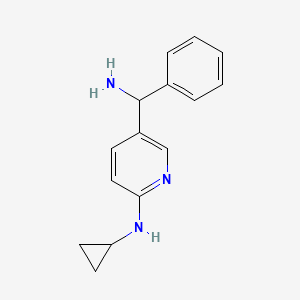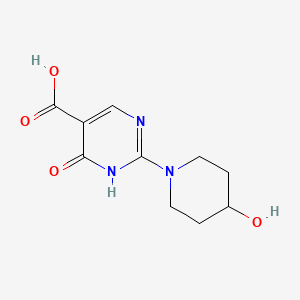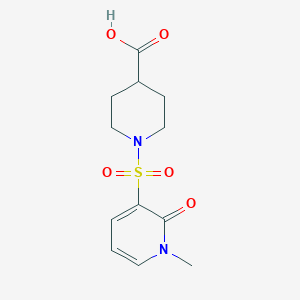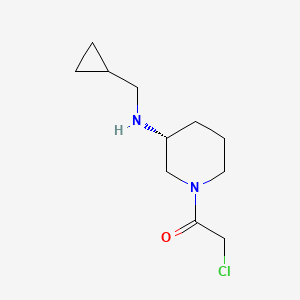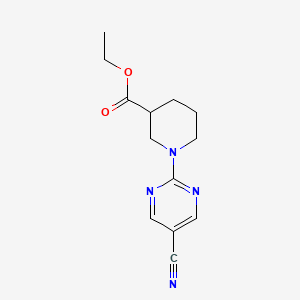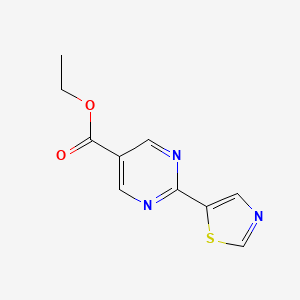
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and phenylhydrazine.
Formation of Hydrazone: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.
Substitution: The triazole ring is then substituted with a methanamine group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antimicrobial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-thiol: This compound has similar structural features but contains a thiol group instead of a methanamine group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has additional methoxy groups and a different substitution pattern.
Uniqueness
(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C16H16N4O/c1-21-13-9-5-8-12(10-13)14(17)16-18-15(19-20-16)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,19,20) |
InChI 键 |
VXRZQXMIKAIOOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
